![molecular formula C23H26N4O B5627388 2-{[1-(3-methylphenyl)-3-(1-phenylcyclopropyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5627388.png)
2-{[1-(3-methylphenyl)-3-(1-phenylcyclopropyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "2-{[1-(3-methylphenyl)-3-(1-phenylcyclopropyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine" often involves multiple steps, including the formation of 1,2,4-triazole rings, attachment of the morpholine moiety, and incorporation of phenyl groups. These processes require sophisticated organic synthesis techniques, such as condensation reactions, use of protective groups, and specific catalysts to achieve the desired structural configurations (Sahin, Hacer Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Molecular Structure Analysis
Molecular structure analysis of compounds within this class typically employs spectroscopic methods like NMR, IR, and mass spectrometry, alongside X-ray crystallography. These techniques provide insights into the compound's geometric configuration, functional groups, and molecular interactions. For instance, X-ray crystallography reveals the precise arrangement of atoms and their stereochemistry, critical for understanding the compound's chemical behavior and biological activity (Jian-Guo Wu et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving such compounds often include substitutions, additions, and ring-closure reactions that modify the triazole core or the morpholine ring, influencing the compound's chemical properties and reactivity. These reactions can introduce new functional groups or alter existing ones, significantly impacting the compound's biological activity and solubility (Katritzky, Galuszka, Rachwał, Mancheño, & Steel, 1994).
Physical Properties Analysis
The physical properties, including melting point, solubility, and stability, are crucial for the compound's application in various fields. These characteristics are determined by the compound's molecular structure, particularly the functional groups and their arrangement. For instance, the presence of the morpholine ring and the 1,2,4-triazole moiety can affect the compound's polarity and, consequently, its solubility in different solvents (Y. C. S. Kumar, Sadashiva, & Rangappa, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[2-(3-methylphenyl)-5-(1-phenylcyclopropyl)-1,2,4-triazol-3-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-17-6-5-9-19(14-17)27-21(15-20-16-24-12-13-28-20)25-22(26-27)23(10-11-23)18-7-3-2-4-8-18/h2-9,14,20,24H,10-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGFMMBISZLFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC(=N2)C3(CC3)C4=CC=CC=C4)CC5CNCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-methylphenyl)-3-(1-phenylcyclopropyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine |
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